molecular formula C4H11NOS B12860485 4-(Aminooxy)butane-1-thiol

4-(Aminooxy)butane-1-thiol

Cat. No.: B12860485
M. Wt: 121.20 g/mol
InChI Key: HYBZWJUGGDPXRM-UHFFFAOYSA-N
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Description

4-(Aminooxy)butane-1-thiol is a bifunctional organic compound featuring an aminooxy (-ONH₂) group at the fourth carbon and a thiol (-SH) group at the first carbon of a butane chain. This unique combination of functional groups confers dual reactivity: the aminooxy group enables oxime ligation with carbonyls (e.g., aldehydes or ketones) , while the thiol group facilitates disulfide bond formation, metal coordination, or thiol-ene "click" reactions .

Properties

Molecular Formula

C4H11NOS

Molecular Weight

121.20 g/mol

IUPAC Name

O-(4-sulfanylbutyl)hydroxylamine

InChI

InChI=1S/C4H11NOS/c5-6-3-1-2-4-7/h7H,1-5H2

InChI Key

HYBZWJUGGDPXRM-UHFFFAOYSA-N

Canonical SMILES

C(CCS)CON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminooxy)butane-1-thiol typically involves the reaction of 1,4-butanediol with hydroxylamine and subsequent thiolation. One common method employs the Mitsunobu reaction, where the N,O-protected aminooxy alcohol is prepared from 1,4-butanediol using PhthNOH as a nucleophile and DEAD and PPh3 as activators . The desired compound is obtained in high yield from this reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

4-(Aminooxy)butane-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Aminooxy)butane-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminooxy)butane-1-thiol involves its reactivity with various functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, while the aminooxy group can react with carbonyl compounds to form oximes. These reactions are crucial for its use in bioconjugation and radiolabeling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 4-(Aminooxy)butane-1-thiol with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications.

Butane-1-thiol (C₄H₁₀S)

  • Functional Groups : Thiol (-SH) at terminal carbon.
  • Applications : Widely used as a gas odorant and intermediate in insecticides/herbicides .
  • Reactivity : Forms disulfide bonds under oxidative conditions; metabolized via sulfation or redox cycling .
  • Safety : Occupational exposure limit (Netherlands): 1.5 mg/m³ (8-hour TWA) .
  • Key Difference: Lacks the aminooxy group, limiting its utility in carbonyl-targeted conjugation.

4-Aminobutane-1-thiol (C₄H₁₁NS)

  • Functional Groups : Amine (-NH₂) at C4 and thiol (-SH) at C1.
  • Properties: CAS No. 21100-03-8; suppliers listed on chemical databases .
  • Reactivity : Amine enables nucleophilic reactions (e.g., amidation), while thiol supports metal coordination.
  • Key Difference: The amine group lacks the carbonyl-capturing capability of aminooxy, reducing its utility in oxime ligation .

4-(Aminooxy)butan-1-amine (C₄H₁₂N₂O)

  • Functional Groups: Aminooxy (-ONH₂) at C4 and amine (-NH₂) at C1.
  • Applications : Used as a heterobifunctional linker in conjugates (e.g., coupling NHS esters with aldehydes) .
  • Reactivity: Aminooxy reacts with aldehydes/ketones; amine participates in acylation or alkylation.
  • Key Difference : The absence of a thiol group limits its use in thiol-based conjugation strategies.

4-Fluoro-1-butanol (C₄H₉FO)

  • Functional Groups : Fluorine (-F) at C4 and alcohol (-OH) at C1.
  • Properties: CAS No. 372-93-0; GHS-classified as hazardous (irritant) .
  • Key Difference: Fluorine and alcohol groups confer distinct polarity and reactivity compared to thiol/aminooxy systems.

3-Amino-4-methoxy-3-methylbutan-1-ol (C₆H₁₅NO₂)

  • Functional Groups : Amine (-NH₂), methoxy (-OCH₃), and alcohol (-OH).
  • Properties: Molecular weight 133.19 g/mol; CAS No. 1376105-62-2 .
  • Reactivity : Methoxy and alcohol groups participate in hydrogen bonding; amine enables pH-dependent charge modulation.
  • Key Difference: Branched structure and lack of thiol/aminooxy groups limit cross-linking applications.

Comparative Data Table

Compound Molecular Formula Functional Groups Key Applications Notable Properties References
This compound C₄H₁₁NOS -ONH₂ (C4), -SH (C1) Hypothetical: Bioconjugation Dual reactivity for oxime/thiol -
Butane-1-thiol C₄H₁₀S -SH (C1) Odorant, insecticides Forms disulfides; volatile
4-Aminobutane-1-thiol C₄H₁₁NS -NH₂ (C4), -SH (C1) Chemical intermediate Amine-thiol bifunctionality
4-(Aminooxy)butan-1-amine C₄H₁₂N₂O -ONH₂ (C4), -NH₂ (C1) Linker in conjugates Oxime ligation capability
4-Fluoro-1-butanol C₄H₉FO -F (C4), -OH (C1) Organic synthesis Hazardous; polar solvent

Research Implications and Gaps

While this compound remains underexplored in the provided evidence, its structural analogs suggest promising avenues for research:

  • Drug Delivery: Combining oxime ligation (aminooxy) and thiol-based targeting could enable site-specific drug delivery .
  • Material Science: Thiol groups may facilitate surface functionalization, while aminooxy groups enable covalent immobilization of biomolecules .
  • Toxicology : Further studies are needed to assess metabolic pathways and occupational exposure limits, drawing parallels to butane-1-thiol .

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